molecular formula C24H24FNO5S B2451706 (E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide CAS No. 339104-63-1

(E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2451706
CAS No.: 339104-63-1
M. Wt: 457.52
InChI Key: XEOLIZHKFCRSNQ-OUKQBFOZSA-N
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Description

(E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide is a complex organic compound characterized by the presence of fluorine, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Ethenesulfonamide Backbone: This step involves the reaction of a suitable sulfonamide precursor with an ethenesulfonyl chloride under basic conditions.

    Introduction of Methoxy and Fluorophenyl Groups: The methoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using methoxyphenyl and fluorophenyl halides as reagents.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule. This step may require the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro, sulfonic, or other electrophilic groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl 4-Methoxyphenyl Sulfone: Similar in structure but lacks the ethenesulfonamide backbone.

    4-Hydroxy-3-methoxy-benzaldehyde: Contains methoxy groups but differs in the overall structure and functional groups.

    tert-Butyl substituted hetero-donor TADF compounds: Used in materials science but differ significantly in structure and application.

Uniqueness

(E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields.

Properties

IUPAC Name

(E)-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO5S/c1-29-22-5-3-4-20(14-22)16-26-32(27,28)13-12-18-8-11-23(24(15-18)30-2)31-17-19-6-9-21(25)10-7-19/h3-15,26H,16-17H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOLIZHKFCRSNQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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